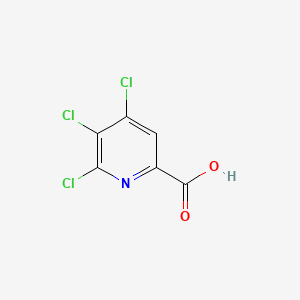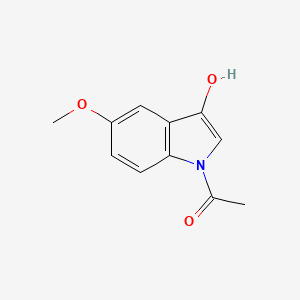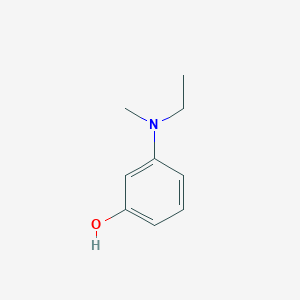
3-(Ethylmethylamino)phenol
Descripción general
Descripción
3-(Ethylmethylamino)phenol is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.208 . It is used in life science research .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group (an aromatic ring with a hydroxyl group) and an ethylmethylamino group . The exact position of the ethylmethylamino group on the phenol ring could influence the compound’s physical and chemical properties.Chemical Reactions Analysis
Phenols, including this compound, are very reactive towards electrophilic aromatic substitution . They can undergo oxidation to form quinones . The exact reactions that this compound undergoes would depend on the specific conditions and reactants present.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Phenols typically have values of melting and boiling points, solubility in water, pKa, and Log P that are influenced by the presence and position of substituents on the phenol ring .Aplicaciones Científicas De Investigación
Chlorogenic Acid (CGA) Research
Chlorogenic Acid (CGA), an isomer related to 3-(Ethylmethylamino)phenol, demonstrates diverse biological and pharmacological effects. CGA, found in green coffee extracts and tea, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, and anti-hypertensive properties. It also acts as a free radical scavenger and central nervous system stimulator. CGA's modulation of lipid and glucose metabolism can be crucial for treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its hepatoprotective effects are noteworthy, as it protects against chemical or lipopolysaccharide-induced injuries. The hypocholesterolemic influence of CGA results from altered nutrient metabolism, including amino acids, glucose, and fatty acids (Naveed et al., 2018).
Anticancer Activity of Schiff Bases
Research into Schiff bases, including compounds structurally related to this compound, has shown significant anticancer activity. These bases were tested against cancer cell lines like HeLa and MCF-7, and compared to carboplatin, they exhibited promising IC50 values in the micromolar range. Their pro-apoptotic mechanisms were assessed through various methods, including fluorescence microscopy, cell cycle analysis, caspase-9 and -3 activity, reactive oxygen species production, and DNA binding studies. This research highlights the potential of such compounds in cancer treatment (Uddin et al., 2020).
MMPA-Based Phosphonamidates for Drug Delivery
A study involving methoxymethylphosphonic acid (MMPA) with propofol and l-alanine ethyl ester demonstrated MMPA's effectiveness as a delivery vehicle for phenolic drugs. This research suggests the broad application of MMPA for the efficient oral delivery of phenolic compounds, indicating a promising future for MMPA in drug delivery systems (Wei et al., 2017).
Fluorescent Chemosensors
Studies on polyaminophenolic fluorescent chemosensors, involving compounds structurally similar to this compound, have shown their potential for detecting H+ and Zn(II) ions. These chemosensors' fluorescence emission depends on the protonation state of phenolic functions, indicating their usefulness in various pH ranges, including physiological ones. Such chemosensors are valuable in designing efficient fluorescent sensors for both H+ and Zn(II) ions, offering potential applications in biomedical and environmental monitoring (Ambrosi et al., 2009).
Direcciones Futuras
Phenolic compounds, including 3-(Ethylmethylamino)phenol, are of interest in various fields. For instance, they are being studied for their antimicrobial properties and for their potential use in biosensors for environmental monitoring . Future research may focus on further exploring these applications and developing more efficient synthesis methods .
Propiedades
IUPAC Name |
3-[ethyl(methyl)amino]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-10(2)8-5-4-6-9(11)7-8/h4-7,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTIRJGIJDODDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544921 | |
| Record name | 3-[Ethyl(methyl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50564-17-5 | |
| Record name | 3-[Ethyl(methyl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


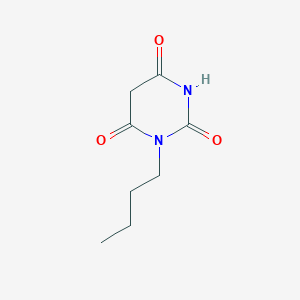
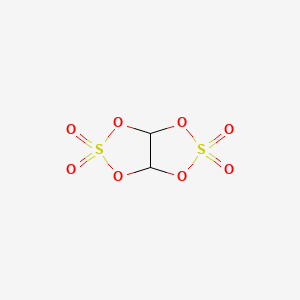
![Ethyl [(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate](/img/structure/B3052972.png)
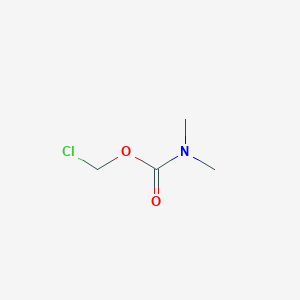

![Decahydropyrazino[1,2-a]azepine](/img/structure/B3052975.png)




